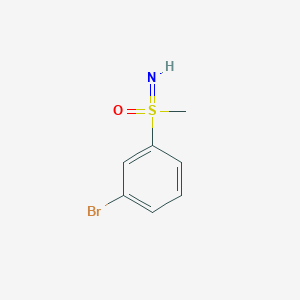

1-bromo-3-(S-methylsulfonimidoyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of bromo-substituted benzene compounds involves reactions with various electrophiles and nucleophiles, yielding highly functionalized sulfones. Such compounds serve as versatile multi-coupling reagents, equivalent to specific synthons, facilitating the production of enones and dienones (Auvray, Knochel, & Normant, 1985; Auvray, Knochel, & Normant, 1988).

Molecular Structure Analysis

Molecular structure analyses of bromo-substituted benzene derivatives show characteristics like supramolecular features of hydrogen bonding and π–π interactions, which are pivotal in understanding the reactivity and interaction capabilities of such compounds (Stein, Hoffmann, & Fröba, 2015).

Chemical Reactions and Properties

Bromo-substituted benzene compounds exhibit a wide range of chemical reactions, including their ability to undergo annulation reactions to synthesize heterocyclic compounds and their interactions with soft and hard nucleophiles to produce functionalized sulfones with high diastereoselectivity (Yar, McGarrigle, & Aggarwal, 2009).

Physical Properties Analysis

The physical properties, such as rotational isomerism and coalescence of NMR peaks, are noted in the analysis of sterically hindered aryl bromides, indicating the importance of molecular structure in determining physical behavior (Steele, Micha‐Screttas, & Screttas, 2004).

Chemical Properties Analysis

The chemical properties of bromo-substituted benzene derivatives can be tailored through synthetic processes, leading to the production of compounds with varied and specific functional groups. These synthetic methodologies enable the exploration of bromophenol derivatives' potential in inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase, showcasing the chemical versatility of these compounds (Bayrak et al., 2019).

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

1-Bromo-3-(S-methylsulfonimidoyl)benzene has been employed as a key reagent in the synthesis of various novel compounds. For example, it's been used as a catalyst in the solid-state synthesis of 3-substituted indoles from indole, aldehydes, and arylamines (Ghorbani‐Vaghei, Shahbazi, & Toghraei-Semiromi, 2014). Another study synthesized and characterized a novel N-bromo sulfonamide reagent, using it as a catalyst for the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Crystal Structure Characterization

Studies have also focused on the crystal structure of compounds related to this compound. For instance, research on the crystal structures of 1-bromo-3,5-bis(1,3-oxazolin-2-yl)benzene and its derivatives highlighted supramolecular features like hydrogen bonding and π–π interactions (Stein, Hoffmann, & Fröba, 2015).

Development of Multi-Coupling Reagents

This chemical has been instrumental in the development of multi-coupling reagents. A study demonstrated how 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles and nucleophiles to yield highly functionalized sulfones, showcasing its versatility in synthetic chemistry (Auvray, Knochel, & Normant, 1985).

Enzymatic Oxidation Studies

The compound has also found applications in enzymatic oxidation studies. A research on the oxidation of bromo(methylsulfanyl)benzenes using toluene dioxygenase demonstrated new metabolite formations, providing insights into the selectivities in enzymatic oxidation of substituted aromatics (Finn, Pavlyuk, & Hudlický, 2005).

Ionic Liquid Applications

Moreover, its derivatives have been explored in the context of ionic liquids. For instance, research on the separation of aromatic hydrocarbons from alkanes using specific ionic liquids showed potential for the removal of aromatic compounds from their mixtures with alkanes (Arce, Earle, Rodríguez, & Seddon, 2007).

Safety and Hazards

The safety information available indicates that 1-bromo-3-(S-methylsulfonimidoyl)benzene should be stored in a dark place, sealed in dry, at room temperature . The safety pictograms indicate a GHS07 signal word warning . The hazard statements include H302, and the precautionary statements include P264-P270-P301+P312-P330-P501 .

Propiedades

IUPAC Name |

(3-bromophenyl)-imino-methyl-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVBEFFLTYIYPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1789700-09-9 |

Source

|

| Record name | 1-bromo-3-(S-methylsulfonimidoyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-1H-benzo[d]imidazol-5-yl 2,6-difluorobenzoate](/img/structure/B2492969.png)

![N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2492975.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide](/img/no-structure.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2492982.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2492986.png)

![Diethyl 2-[(2,5-dimethylanilino)methylene]malonate](/img/structure/B2492987.png)

![7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2492988.png)